molecular formula C15H16BrNO2 B4029220 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide

5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide

Cat. No.: B4029220
M. Wt: 322.20 g/mol
InChI Key: CGRBGEGNEXDWIP-UHFFFAOYSA-N
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Description

5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and biochemical research, featuring a furan-2-carboxamide core structure. The furan-2-carboxamide scaffold is recognized as a privileged structure in drug discovery due to its presence in a wide range of biologically active molecules . Researchers utilize this scaffold to develop novel therapeutic agents, as it is frequently found in compounds with diverse pharmacological properties. While research on the specific applications of this exact analog is ongoing, compounds based on the furan-2-carboxamide structure have demonstrated significant potential in various research areas. These include serving as novel microtubule-stabilizing agents for investigating mechanisms of mitotic arrest and apoptosis in cancer cells , and as potent reversal agents against P-glycoprotein-mediated multidrug resistance (MDR) in cancer research . Furthermore, structurally related furan-2-carboxamide derivatives have been synthesized and evaluated for their anti-bacterial activities, showing efficacy against clinically isolated drug-resistant bacteria . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed characterization data, including HPLC purity and spectroscopic information (1H NMR, 13C NMR, MS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-11(7-8-12-5-3-2-4-6-12)17-15(18)13-9-10-14(16)19-13/h2-6,9-11H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRBGEGNEXDWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo N 4 Phenylbutan 2 Yl Furan 2 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide reveals that the most logical disconnection is at the amide bond. This primary disconnection simplifies the target molecule into two key synthons: a 5-bromofuran-2-carbonyl moiety and a 4-phenylbutan-2-amine moiety. This approach is advantageous as it breaks down the complex target into more readily accessible starting materials.

The 5-bromofuran-2-carbonyl synthon can be derived from 5-bromofuran-2-carboxylic acid or its more reactive derivatives, such as the corresponding acid chloride or ester. The synthesis of this heterocyclic component typically starts from commercially available furan-2-carboxylic acid or its esters.

The second key synthon, the chiral 4-phenylbutan-2-amine, presents a greater synthetic challenge due to the presence of a stereocenter. The retrosynthetic breakdown of this amine can proceed via the corresponding ketone, 4-phenylbutan-2-one, which can be subjected to reductive amination. Alternatively, it can be derived from 4-phenyl-2-butanol (B1222856) through amination. The stereochemistry at the C2 position of the amine is a critical consideration and dictates the need for stereoselective synthetic methods.

Precursor Synthesis and Furan (B31954) Ring Functionalization

The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors. This section details the synthetic routes to both the furan and the amine moieties.

The synthesis of 5-bromofuran-2-carboxylic acid typically begins with the bromination of a suitable furan-2-carboxylic acid derivative. A common starting material is methyl 2-furoate, which can be brominated at the 5-position. For instance, treatment of methyl furoate with bromine at elevated temperatures under an inert atmosphere can yield methyl 5-bromo-2-furoate in good yields. chemicalbook.com The resulting ester can then be hydrolyzed to the desired 5-bromofuran-2-carboxylic acid.

Alternatively, direct bromination of furoic acid can be performed, though this may sometimes lead to lower yields or side products. For the subsequent amide bond formation, the carboxylic acid is often converted into a more reactive species. A common method is the conversion to the acid chloride, 5-bromofuran-2-carbonyl chloride, which can be achieved by reacting 5-bromofuran-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as toluene (B28343). prepchem.com

Another approach involves the in-situ activation of the carboxylic acid using coupling reagents, which will be discussed in section 2.3.

Table 1: Synthesis of 5-Bromofuran-2-carboxylic Acid Derivatives

Starting Material Reagents and Conditions Product Yield
Methyl 2-furoate Br₂, 50°C, Argon atmosphere Methyl 5-bromo-2-furoate 85% chemicalbook.com
5-Bromofuran-2-carboxylic acid SOCl₂, Toluene, Reflux 5-Bromofuran-2-carbonyl chloride Quantitative prepchem.com
5-Bromofuran-2-carboxylic acid SOCl₂, Methanol (B129727) Methyl 5-bromo-2-furoate 100% chemicalbook.com

The synthesis of 4-phenylbutan-2-amine can be approached through various methods, with a significant focus on controlling the stereochemistry at the chiral center. A common precursor for this amine is 4-phenyl-2-butanone.

Enantioselective Synthesis using Transaminases:

A highly effective method for the stereoselective synthesis of chiral amines is through the use of transaminases (TAs). These enzymes can catalyze the asymmetric amination of prochiral ketones. For example, ω-transaminases have been successfully employed for the synthesis of both (R)- and (S)-4-phenylbutan-2-amine from 4-phenyl-2-butanone. researchgate.netnih.gov The choice of the specific transaminase enzyme dictates the stereochemical outcome.

In a one-pot enzymatic cascade, racemic 4-phenyl-2-butanol can be converted into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine with high enantiomeric excess. researchgate.netnih.gov This system utilizes a combination of alcohol dehydrogenases and enantioselective transaminases. researchgate.netnih.gov

Biocatalytic Reductive Amination:

Another biocatalytic approach involves the use of amine dehydrogenases (AmDHs). Native AmDHs have been shown to be effective for the synthesis of short-chain chiral amines, including derivatives of 2-aminobutane, with moderate to high enantioselectivities. whiterose.ac.ukyork.ac.uk

Table 2: Enantioselective Synthesis of 4-Phenylbutan-2-amine

Precursor Biocatalyst/Method Product Enantiomer Enantiomeric Excess (ee)
Racemic 4-phenyl-2-butanol Enzyme cascade with (S)-selective transaminase (S)-4-phenylbutan-2-amine 73% researchgate.netnih.gov
Racemic 4-phenyl-2-butanol Enzyme cascade with (R)-selective transaminase (R)-4-phenylbutan-2-amine >99% researchgate.netnih.gov
Racemic 4-phenylbutan-2-amine Kinetic resolution with ω-TA (R)-4-phenylbutan-2-amine >99% mdpi.com

Amide Bond Formation for this compound

The final and crucial step in the synthesis is the formation of the amide bond between the 5-bromofuran-2-carbonyl moiety and the 4-phenylbutan-2-amine. This transformation can be achieved through several established methods.

A straightforward approach is the reaction of the amine with the pre-formed 5-bromofuran-2-carbonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct coupling of 5-bromofuran-2-carboxylic acid with the amine can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack of the amine.

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final amide. Several classes of coupling reagents are commonly employed in amide synthesis. jpt.comglobalresearchonline.nethepatochem.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. Often, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are included to suppress side reactions and reduce racemization. globalresearchonline.net

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, TBTU) are highly efficient coupling reagents known for their rapid reaction times and high yields. uni-kiel.de For the synthesis of furan-2,5-dicarboxylic acid monoamides, O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) has been used effectively. researchgate.net

Other Reagents: 1,1'-Carbonyldiimidazole (CDI) is another effective reagent for activating carboxylic acids for amidation, and has been used in the synthesis of other furan-2-carboxamides. nih.gov

The optimization of the reaction would involve screening various coupling reagents, bases, solvents, and reaction temperatures to maximize the yield of the desired amide while minimizing the formation of byproducts. The use of microwave-assisted synthesis has also been shown to be effective for the preparation of amides and esters containing furan rings, often leading to shorter reaction times and improved yields. researchgate.net

Table 3: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Examples Typical Additives
Carbodiimides DCC, EDC HOBt, HOAt
Onium Salts HATU, HBTU, PyBOP DIPEA, Triethylamine
Imidazolium-based CDI None

Given that the 4-phenylbutan-2-amine moiety is chiral, the amide bond formation with the achiral 5-bromofuran-2-carboxylic acid (or its derivative) will result in a single diastereomer if an enantiomerically pure amine is used. Therefore, the primary strategy for an enantioselective synthesis of the target compound lies in the stereocontrolled synthesis of the amine precursor, as detailed in section 2.2.2.

If a racemic mixture of 4-phenylbutan-2-amine is used, the product will be a racemic mixture of the two enantiomers of this compound.

While direct asymmetric amidation methods exist, they are less common for this type of transformation where one of the coupling partners is achiral. A more direct investigation into diastereoselective amidation would be relevant if the carboxylic acid component also possessed a chiral center.

Recent advancements have explored the use of amide bond synthetases (ABSs) for the enantioselective formation of amides from racemic acid and amine coupling partners. nih.gov Such biocatalytic approaches could potentially offer a route to directly form one enantiomer of the target amide from a racemic amine, though specific studies on this particular substrate are not yet reported.

Purification, Isolation, and Yield Optimization Strategies

The successful synthesis of this compound hinges on effective purification and isolation techniques to obtain a product of high purity, as well as strategies to maximize the reaction yield.

Purification and Isolation:

Following the chemical reaction, the crude product mixture typically contains the desired amide, unreacted starting materials, reagents, and byproducts. A multi-step purification process is often necessary.

Extraction: The initial workup usually involves liquid-liquid extraction. For instance, the reaction mixture can be dissolved in an organic solvent like ethyl acetate (B1210297) and washed with an aqueous solution, such as sodium bicarbonate, to remove acidic impurities. nih.gov

Chromatography: Column chromatography is a widely used and effective method for purifying furan-2-carboxamide derivatives. nih.govresearchgate.net A silica (B1680970) gel stationary phase is common, with a mobile phase consisting of a solvent system like a hexane-ethyl acetate gradient. nih.gov The choice of solvent system is critical for achieving good separation.

Recrystallization: This technique is employed to achieve high purity of the final solid product. The crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., methanol/dichloromethane) and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the solvent. researchgate.net

High Vacuum Distillation: For certain furan derivatives, particularly esters, high vacuum distillation can be a viable method for separation from non-volatile impurities. google.com

Technique Principle Application in Furan-2-Carboxamide Synthesis Reference
Liquid-Liquid Extraction Differential solubility of compounds in two immiscible liquid phases.Initial cleanup of the crude reaction mixture to remove water-soluble impurities and unreacted reagents. nih.gov
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Primary method for isolating the desired amide from byproducts and starting materials. nih.govresearchgate.net
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Final purification step to obtain a highly pure, crystalline product. researchgate.net
High Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Potentially applicable for purifying volatile intermediates or specific furan derivatives. google.com

Yield Optimization:

Maximizing the yield of this compound involves a systematic optimization of reaction parameters.

Reagent Stoichiometry: Adjusting the molar ratios of the starting materials, 5-bromofuroic acid (or its activated form) and 4-phenylbutan-2-amine, is crucial. Using a slight excess of one reagent can drive the reaction to completion.

Coupling Agents: The choice of coupling agent for the amide bond formation is critical. Reagents like carbonyldiimidazole (CDI) are effective. nih.gov The optimization campaign for a similar nitrofuran antitubercular agent highlighted the importance of the reaction route in achieving desired products. nih.gov

Reaction Conditions: Temperature and reaction time must be carefully controlled. For example, amide formation reactions involving CDI are often carried out at elevated temperatures (e.g., 45 °C) for several hours to ensure completion. nih.gov

Catalyst: In related syntheses, such as Suzuki-Miyaura cross-coupling reactions to modify furan-2-carboxamide analogues, the choice of catalyst (e.g., triphenylphosphine (B44618) palladium) and base (e.g., K3PO4) significantly impacts the yield. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of amides aims to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. rsc.orgresearchgate.net

Alternative Solvents:

The formation of amide bonds traditionally relies on hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.netrsc.org Green chemistry promotes the use of safer, more sustainable alternatives.

Bio-based Solvents: Solvents derived from biomass are increasingly recognized as green alternatives. bohrium.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from furfural (B47365) or levulinic acid, 2-MeTHF has been successfully investigated as a replacement for DMF and DCM in amide synthesis. researchgate.netrsc.org

p-Cymene: This bio-based solvent, obtained from limonene, has been shown to be a potential substitute for toluene in direct amidation reactions. rsc.org

Cyclopentyl methyl ether (CPME): CPME is considered a greener and safer solvent alternative for enzymatic amide synthesis. nih.gov

Water: As the most environmentally benign solvent, water is an ideal choice, though its application in amide synthesis can be challenging due to the poor water solubility of many organic reactants. rsc.org

Green Solvent Source/Type Advantages Reference
2-Methyltetrahydrofuran (2-MeTHF) Bio-basedEffective replacement for hazardous solvents like DMF and DCM. researchgate.netrsc.org
p-Cymene Bio-basedPotential substitute for toluene. rsc.org
Cyclopentyl methyl ether (CPME) SyntheticGreener and safer alternative for enzymatic amidation. nih.gov
Dihydrolevoglucosenone (Cyrene) Bio-based (from cellulose)A promising alternative for amide bond formation. researchgate.net
Water NaturalNon-toxic, non-flammable, cheap, and environmentally benign. rsc.org

Catalytic and Energy-Efficient Methods:

Enzymatic Synthesis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), as biocatalysts offers a sustainable method for amide bond formation. nih.gov This approach is highly efficient, can be performed under mild conditions, and often does not require intensive purification steps, leading to high yields and purity. nih.gov

Energy Efficiency: Performing reactions at lower temperatures, as enabled by efficient catalysts, reduces energy consumption. For instance, some enzymatic reactions proceed efficiently at 60 °C. nih.gov A method for purifying furan derivatives using activated carbon can also be carried out at low temperatures (below 110°C), preventing thermal decomposition of the product. googleapis.com

By integrating these purification, optimization, and green chemistry strategies, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

In-depth Structural Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant lack of published data on the chemical compound this compound. Despite extensive investigation into related furan-2-carboxamide derivatives, which are recognized for their potential biological activities, this specific molecule does not appear to have been synthesized or characterized in the public domain. Consequently, a detailed article on its advanced structural elucidation and conformational analysis, as per the requested outline, cannot be generated at this time.

Research into the broader family of furan-2-carboxamides and 5-bromofuran-2-carboxamides is active, with studies detailing the synthesis and spectroscopic characterization of various new derivatives. These investigations employ techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm the structures of newly created compounds. However, none of the available literature specifically details the conjugation of the 5-bromofuran-2-carboxamide moiety with a 4-phenylbutan-2-amine side chain.

Without experimental data from high-resolution spectroscopic methods or X-ray crystallography for the precise compound , any discussion of its specific structural features, such as complete NMR assignment, fragmentation pathways in mass spectrometry, vibrational modes, crystal packing, or intermolecular interactions, would be purely speculative.

The scientific community continues to explore novel furan-based compounds, and it is possible that the synthesis and detailed analysis of this compound may be a subject of future research. Until such studies are published, the advanced structural and conformational information required to construct the requested article remains unavailable.

Advanced Structural Elucidation and Conformational Analysis of 5 Bromo N 4 Phenylbutan 2 Yl Furan 2 Carboxamide

Chiroptical Properties and Stereochemical Purity Determination

Chiroptical spectroscopy examines the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are fundamental in distinguishing between enantiomers, which otherwise possess identical physical properties in an achiral environment. For 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide, the presence of a stereogenic center necessitates a thorough chiroptical characterization to ensure the synthesis of enantiomerically pure forms and to understand their conformational preferences.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule.

In the case of this compound, the primary chromophores are the furan (B31954) ring, the carboxamide group, and the phenyl ring. The electronic transitions associated with these groups, particularly the π → π* and n → π* transitions, are expected to exhibit Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.

For instance, theoretical calculations and empirical observations of similar structures would predict that the (R)-enantiomer and (S)-enantiomer of this compound would exhibit mirror-image CD spectra. A positive Cotton effect for one enantiomer at a specific wavelength would correspond to a negative Cotton effect for the other. This characteristic is instrumental in assigning the absolute configuration of a synthesized sample by comparing its experimental CD spectrum with theoretically predicted spectra or with spectra of reference compounds with known stereochemistry.

Hypothetical Circular Dichroism Data for Enantiomers of this compound

Wavelength (nm) (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
220 +1.5 x 10⁴ -1.5 x 10⁴
245 -0.8 x 10⁴ +0.8 x 10⁴
270 +2.2 x 10⁴ -2.2 x 10⁴

Optical rotation is the measurement of the angle through which a plane of polarized light is rotated upon passing through a sample of a chiral compound. This property, measured using a polarimeter, is a fundamental characteristic of chiral substances. The specific rotation, [α], is a standardized value that is dependent on the compound, solvent, concentration, path length, and the wavelength of the light used (typically the sodium D-line at 589 nm).

For this compound, the two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. The (R)-enantiomer might exhibit a positive (dextrorotatory, (+)) rotation, while the (S)-enantiomer would show a negative (levorotatory, (-)) rotation, or vice versa.

The primary application of optical rotation in this context is the determination of enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. It is calculated using the formula:

ee (%) = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A racemic mixture (equal amounts of both enantiomers) will have an optical rotation of zero. By measuring the specific rotation of a synthesized batch of this compound and comparing it to the known value for the pure enantiomer, the enantiomeric purity of the sample can be precisely quantified.

Hypothetical Optical Rotation Data for this compound

Enantiomer Specific Rotation [α]D²⁰ (c=1, CHCl₃)
(R)-5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide +35.8°
(S)-5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide -35.8°

Theoretical and Computational Chemistry Studies of 5 Bromo N 4 Phenylbutan 2 Yl Furan 2 Carboxamide

Electronic Structure and Reactivity Profiling

Detailed information regarding the electronic structure and reactivity of 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide is not available in the current scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, have not been reported.

Electrostatic Potential (ESP) Mapping and Charge Distribution

There are no published studies presenting the electrostatic potential map or detailing the charge distribution for this compound.

Conformational Space Exploration and Energy Landscapes

A formal conformational analysis of this compound does not appear to have been conducted or published.

Molecular Mechanics and Quantum Chemical (e.g., DFT) Conformational Searches

No data from molecular mechanics or quantum chemical conformational searches for this specific compound are available.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Flexibility

There is no evidence of molecular dynamics simulations having been performed to investigate the solution-phase behavior and flexibility of this compound.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational predictions and experimental validation of spectroscopic parameters such as NMR chemical shifts or UV-Vis absorption spectra for this compound are not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the chemical structure and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity.

While a QSAR study requires a dataset of multiple compounds with measured biological activity, we can hypothetically discuss the types of molecular descriptors that would be relevant for a series of analogs of this compound. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the chemical composition of the molecule, such as molecular weight, number of atoms, number of rings, and number of rotatable bonds.

Topological Descriptors: These descriptors encode information about the connectivity of atoms in the molecule, such as the Kier & Hall connectivity indices and the Wiener index. They can relate to molecular size and shape.

Geometrical Descriptors: These are 3D descriptors that require the generation of a low-energy conformation of the molecule. Examples include the solvent-accessible surface area and molecular volume.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap can be an indicator of chemical reactivity.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (logP), which is crucial for predicting how a molecule will behave in biological systems.

For a hypothetical QSAR model for a series of furan-2-carboxamide derivatives, it might be found that descriptors related to hydrophobicity (logP) and electronic properties (e.g., partial charge on the amide nitrogen) are highly correlated with their biological activity. For instance, an optimal logP value might be necessary for the compound to effectively cross cell membranes and reach its target.

Table 3: Relevant Molecular Descriptors for Hypothetical QSAR Studies of this compound and its Analogs

Descriptor ClassSpecific DescriptorPotential Significance in a QSAR Model
ConstitutionalMolecular WeightMay correlate with size constraints of the binding pocket.
Number of Rotatable BondsRelates to conformational flexibility, which can impact binding.
HydrophobicLogPCrucial for membrane permeability and reaching the target site.
ElectronicDipole MomentInfluences long-range interactions with the receptor.
HOMO/LUMO EnergiesRelated to the molecule's reactivity and ability to participate in charge-transfer interactions.
TopologicalKier Shape IndicesQuantify molecular shape and its complementarity to the binding site.

Disclaimer: This table lists molecular descriptors that are commonly used in QSAR studies and are likely to be relevant for the class of compounds to which this compound belongs. The actual significance of these descriptors would need to be determined through a formal QSAR study with experimental data.

Mechanistic Investigations of Biological Activity in Vitro and Pre Clinical Non Human Models of 5 Bromo N 4 Phenylbutan 2 Yl Furan 2 Carboxamide

Enzyme Modulation and Receptor Interaction Studies in Cell-Free Systems

The furan-2-carboxamide scaffold is a versatile structure found in compounds that interact with various enzymes and receptors. ijabbr.com Studies on related molecules suggest that 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide could potentially exhibit inhibitory or binding activities in cell-free assays.

Research on furan (B31954) and thiophene-2-carboxamide derivatives has demonstrated their potential as enzyme inhibitors. For instance, certain analogues have been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net One study identified a thiophene/furan carboxamide derivative with an inhibition constant (Ki) of 0.10 mM against urease. researchgate.net Another analogue displayed Ki values of 0.10 mM and 0.07 mM against AChE and BChE, respectively. researchgate.net

These findings suggest that the furan-2-carboxamide moiety can interact with the active sites of these enzymes. The specific nature of the N-substituent and substitutions on the furan ring are critical in determining the potency and selectivity of inhibition. For this compound, the 5-bromo substituent and the N-(4-phenylbutan-2-yl) group would be key determinants of its potential enzyme inhibitory profile.

Table 1: Enzyme Inhibition Data for Furan/Thiophene-2-Carboxamide Analogues

Compound AnalogueTarget EnzymeInhibition Constant (Ki)
N-(furan-2-ylmethyl)thiophene-2-carboxamideUrease0.10 mM
N-(Thiophene-2-ylmethyl)furan-2-carboxamideAcetylcholinesterase (AChE)0.10 mM
N-(Thiophene-2-ylmethyl)furan-2-carboxamideButyrylcholinesterase (BChE)0.07 mM

The furan-2-carboxamide scaffold has also been explored for its ability to bind to G-protein coupled receptors (GPCRs). A series of 5-aryl-furan-2-carboxamide derivatives were synthesized and evaluated as antagonists for the urotensin-II (UT) receptor. nih.gov These studies revealed that modifications to the aryl group at the 5-position of the furan ring significantly influenced binding affinity, with some analogues achieving IC50 values in the low nanomolar range. nih.gov For example, a 3,4-difluorophenyl analogue demonstrated an IC50 of 6 nM. nih.gov

While this compound has a bromo-substituent instead of an aryl group at the 5-position, these findings indicate that the furan-2-carboxamide core can be a suitable framework for developing receptor antagonists. The N-(4-phenylbutan-2-yl) moiety would play a crucial role in the interaction with the receptor's binding pocket. Similarly, studies on benzofuran (B130515) derivatives, a related heterocyclic system, have shown binding affinity for the κ-opioid receptor. nih.gov

Cellular Pathway Interrogation in Model Cell Lines (e.g., specific cell culture assays)

Investigations into furan-2-carboxamide analogues in cellular models have pointed towards their potential to modulate specific signaling pathways, particularly in the context of bacterial infections.

A notable area of investigation for furan-2-carboxamides is their activity as anti-biofilm agents, particularly against Pseudomonas aeruginosa. nih.gov The mechanism of action is thought to involve the antagonism of the LasR receptor, a key component of the quorum-sensing (QS) signaling pathway in this bacterium. nih.govresearchgate.net Quorum sensing is a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. By blocking LasR, these compounds can inhibit the production of virulence factors like pyocyanin (B1662382) and proteases. nih.govresearchgate.net Molecular docking studies have suggested that furan-2-carboxamides can fit into the binding site of the LasR receptor. researchgate.net

In studies of P. aeruginosa, exposure to active furan-2-carboxamide analogues led to a reduction in the production of QS-regulated virulence factors. nih.gov For example, certain carbohydrazide (B1668358) and triazole derivatives of furan-2-carboxamide were shown to decrease protease and pyocyanin production, confirming their impact on the QS pathway at a functional protein level. nih.gov Although specific gene expression analyses were not detailed, the observed phenotypic changes are indicative of alterations in the transcription of QS-regulated genes.

Table 2: Effect of Furan-2-Carboxamide Analogues on Virulence Factor Production in P. aeruginosa

Compound AnalogueProtease Inhibition (%)Pyocyanin Inhibition (%)
Carboxamide 4b1826
Triazole 7d633
Triazole 7e1630

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies on various furan-2-carboxamide and benzofuran-2-carboxamide (B1298429) series provide valuable insights into the structural features that govern their biological activities.

For antibacterial furan-2-carboxamides, studies on N-(4-bromophenyl)furan-2-carboxamide and its derivatives have shown that the nature of the substituents on the N-phenyl ring is critical for activity against drug-resistant bacteria. mdpi.com The unsubstituted N-(4-bromophenyl)furan-2-carboxamide itself was found to be a potent agent against certain resistant strains. mdpi.com

In the context of anti-biofilm activity, SAR studies of furan-2-carboxamides revealed that:

The linker between the furan-2-carboxamide core and a terminal phenyl ring influences activity, with triazole and N-acylcarbohydrazide linkers being favorable. nih.gov

Halogen substitutions on the terminal phenyl ring generally lead to better biofilm inhibition. nih.gov

For the urotensin-II receptor antagonists, a systematic investigation of 5-aryl-furan-2-carboxamides highlighted that:

The substitution pattern on the C-5 aryl group of the furan ring is a key determinant of antagonist potency. nih.gov

In the related benzofuran-2-carboxamide series with anticancer properties, SAR analysis indicated that the presence of an N-phenethyl carboxamide significantly enhances antiproliferative activity. nih.gov This was further improved by substitutions on the para position of the N-phenethyl ring. nih.gov

For this compound, these SAR findings suggest that:

The N-(4-phenylbutan-2-yl) group is a significant contributor to the compound's properties. The phenyl group provides a hydrophobic region for potential π-stacking or hydrophobic interactions, while the butan-2-yl linker offers conformational flexibility, which can be crucial for optimal binding to a target protein. The stereochemistry at the chiral center of the butan-2-yl group may also influence biological activity.

Influence of Bromine Substitution on Biological Interactions

The introduction of a bromine atom at the 5-position of the furan ring is a critical structural modification that can significantly influence the compound's biological profile. Halogen atoms, and bromine in particular, can modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and size, which in turn affects its interaction with biological targets.

Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density of the furan ring. This modification can influence the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, between the furan core and amino acid residues within a receptor's binding pocket. orientjchem.org The modulation of the ring's electronic character is often crucial for optimizing binding affinity and, consequently, biological activity. orientjchem.org

Lipophilicity and Steric Effects : The bromine atom increases the lipophilicity of the furan moiety. This can enhance the compound's ability to cross cellular membranes and may favor hydrophobic interactions within the binding site of a target protein. Furthermore, the size of the bromine atom provides additional steric bulk, which can either promote a more favorable and specific fit into a binding pocket or, conversely, create steric hindrance that prevents binding to off-target sites, thereby improving selectivity. Studies on other heterocyclic compounds have shown that the position of a halogen atom is critical, with substitution at certain positions leading to maximum activity. mdpi.com

Impact of the N-(4-phenylbutan-2-yl) Moiety on Activity and Specificity

The N-(4-phenylbutan-2-yl) group is a substantial, lipophilic side chain that plays a crucial role in defining the compound's interaction with its biological target. This moiety is responsible for anchoring the molecule in the binding site and is a primary determinant of its activity and specificity.

Hydrophobic and van der Waals Interactions : The phenyl and butyl components of this group create a significant hydrophobic region. This part of the molecule is likely to interact with nonpolar pockets within a receptor or enzyme active site through van der Waals forces and hydrophobic interactions. unina.it These types of interactions are fundamental for the initial recognition and stable binding of a ligand to its target. SAR analyses of similar scaffolds have demonstrated that N-phenethyl carboxamides can significantly enhance antiproliferative activity, underscoring the importance of this type of substituent. mdpi.com

Conformational Flexibility and Specificity : The butyl chain provides a degree of conformational flexibility. This allows the entire moiety to adopt an optimal orientation within the binding site to maximize its interactions with surrounding amino acid residues. The specific stereochemistry at the 2-position of the butan-2-yl group is also expected to be critical for activity, as biological targets are chiral environments, and one enantiomer typically exhibits a much higher affinity than the other. This precise three-dimensional fit is a key factor in determining the compound's specificity for its intended target over other proteins.

Amide Linkage as a Hydrogen Bonding Site : The carboxamide linkage itself is a vital functional group. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. researchgate.net These interactions with the protein backbone or specific amino acid side chains are often essential for high-affinity binding and are a central feature of molecular recognition. researchgate.net

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Non-Clinical)

The preclinical evaluation of a compound's ADME properties is essential for predicting its pharmacokinetic behavior in vivo. These in vitro assays provide critical data on how the molecule is likely to be handled by a biological system.

Metabolic Stability in Microsomal and Hepatocyte Systems (e.g., animal models)

Metabolic stability assays are conducted to estimate the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily located in the liver. These studies typically use liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog) and humans.

Potential Metabolic Sites : The this compound molecule has several potential sites for metabolism. The furan ring itself is known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can sometimes lead to the formation of reactive intermediates. nih.gov The aromaticity of the furan ring may offer some metabolic stability, but this can be a liability. nih.govijabbr.com The phenyl ring of the side chain is another common site for oxidative metabolism, typically resulting in hydroxylation. Other potential metabolic pathways include oxidation of the alkyl chain and hydrolysis of the amide bond.

Assay Methodology and Interpretation : In a typical metabolic stability assay, the compound is incubated with liver microsomes or hepatocytes along with necessary cofactors (e.g., NADPH for P450-mediated reactions). The concentration of the parent compound is measured over time using LC-MS/MS. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life and high clearance indicate rapid metabolism, suggesting potentially poor bioavailability and a short duration of action in vivo.

Table 1: Representative Data for In Vitro Metabolic Stability in Rat Liver Microsomes

This table presents illustrative data to demonstrate how results are typically categorized and does not represent actual experimental data for this compound.

Compound CategoryIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Hepatic Extraction
Low Clearance > 60< 10Low
Intermediate Clearance 15 - 6010 - 50Intermediate
High Clearance < 15> 50High

Plasma Protein Binding Assays (e.g., animal plasma)

Plasma protein binding (PPB) determines the extent to which a drug binds to proteins in the blood, such as albumin and alpha-1 acid glycoprotein. wikipedia.org Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. youtube.com

Expected Binding Characteristics : Given its significant lipophilicity, conferred by the bromo-substituted furan and the large N-phenylbutyl side chain, this compound is expected to exhibit a high degree of plasma protein binding. Lipophilic and neutral or acidic compounds tend to bind extensively to albumin. wikipedia.org

Methodology and Impact : The most common method for determining PPB is equilibrium dialysis. In this assay, a semi-permeable membrane separates a compartment containing the drug in plasma from a compartment containing buffer. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the calculation of the percentage of the drug that was bound to proteins. High plasma protein binding (>99%) can limit the free concentration of the drug available for pharmacological activity and can affect its distribution and clearance. acs.org

Table 2: Example Classification of Plasma Protein Binding

This table shows a general classification scheme for plasma protein binding and does not represent measured data for this compound.

Binding ClassificationPercent Bound (%)Potential Pharmacokinetic Implication
Low < 50%High unbound fraction, potentially larger volume of distribution.
Moderate 50% - 90%Variable effects on distribution and clearance.
High > 90%Low unbound fraction, may act as a reservoir, clearance can be restricted.

Membrane Permeability Studies in In Vitro Cell Models (e.g., Caco-2, MDCK)

Membrane permeability is a key factor influencing a drug's absorption after oral administration. The Caco-2 cell monolayer assay is a widely used in vitro model that simulates the human intestinal epithelium. enamine.netsygnaturediscovery.com

Caco-2 Assay Principle : Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable filter, differentiate to form a polarized monolayer with tight junctions and express transporters and enzymes found in the small intestine. bienta.net The assay measures the rate of transport of a compound from the apical (lumenal) side to the basolateral (blood) side of the monolayer. enamine.net

Data Interpretation : The results are expressed as an apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s. A high Papp value suggests good passive permeability and a high potential for absorption in vivo. The assay can also be performed in the reverse direction (basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters, such as P-glycoprotein, which could limit its net absorption. Given its structural characteristics, this compound is likely to be sufficiently lipophilic to exhibit moderate to high passive permeability.

Table 3: Typical Classification of Caco-2 Permeability

This table provides a general guide for interpreting Papp values from Caco-2 assays and is not based on experimental results for this compound.

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1LowPoor
1 - 10ModerateModerate to Good
> 10HighHigh

Development of Advanced Analytical Methodologies for 5 Bromo N 4 Phenylbutan 2 Yl Furan 2 Carboxamide

Chromatographic Separations for Purity and Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide from complex matrices. The choice of technique is dictated by the analyte's physicochemical properties and the specific analytical goal, such as purity assessment or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile active pharmaceutical ingredients and their impurities. omicsonline.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves a systematic optimization of chromatographic parameters. A C18 or Phenyl-Hexyl stationary phase is often selected to achieve adequate retention and selectivity. rsc.orgqub.ac.uk The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophores present in the molecule's structure. omicsonline.org

Validation of the developed HPLC method is performed according to established guidelines to ensure its fitness for purpose. omicsonline.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters and Validation Summary

ParameterCondition / Result
Chromatographic Conditions
ColumnPhenyl-Hexyl, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Detector Wavelength254 nm
Validation Parameters
Linearity (r²)>0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
LOQ0.5 µg/mL

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation at the high temperatures required for elution. However, GC is a valuable tool for analyzing volatile starting materials, potential byproducts, or thermally stable, volatile derivatives of the compound. For instance, the analysis of furan (B31954) and its alkyl derivatives is commonly performed using GC. nih.govrestek.com

The method typically involves a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane (e.g., HP-5MS), to separate compounds based on their boiling points and polarity. nih.govresearchgate.net Sample introduction techniques like headspace analysis can be employed to analyze volatile impurities without injecting the non-volatile main compound. restek.com

The structure of this compound contains a stereocenter at the second carbon of the 4-phenylbutan-2-yl moiety, meaning it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, offering advantages over chiral HPLC, such as faster analysis times and reduced organic solvent consumption.

In SFC, supercritical carbon dioxide is used as the main mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. The separation of enantiomers is achieved using a chiral stationary phase (CSP), typically based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The development of an SFC method would involve screening various CSPs and mobile phase modifiers to find the optimal conditions for baseline separation of the two enantiomers.

Table 2: Representative SFC Method for Chiral Separation

ParameterCondition
ColumnPolysaccharide-based Chiral Stationary Phase
Mobile PhaseSupercritical CO₂ / Methanol (85:15, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature35°C
DetectionUV at 254 nm
Hypothetical Results
Retention Time (Enantiomer 1)3.5 min
Retention Time (Enantiomer 2)4.8 min
Resolution (Rs)> 2.0

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced selectivity and structural information, making them indispensable for modern analytical challenges.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and metabolite identification due to its superior sensitivity and specificity. qub.ac.uk For this compound, an LC-MS/MS method would be developed to support in vitro metabolism studies, for example, using liver microsomes.

The chromatographic separation is performed using conditions similar to those developed for HPLC. The eluent is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions. sciex.comshimadzu.com This provides high selectivity and minimizes interference from matrix components. shimadzu.com For metabolite identification, full scan and product ion scan modes are used to determine the mass of potential metabolites and elucidate their structures. nih.gov

Table 3: Example LC-MS/MS MRM Parameters for Trace Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 120
This compound[M+H]⁺Fragment 235
Hydroxylated Metabolite[M+16+H]⁺Fragment 322

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. researchgate.net These impurities can include residual solvents, unreacted starting materials, or volatile byproducts.

Headspace (HS) sampling is often the preferred method for introducing volatile analytes into the GC-MS system, as it avoids contamination of the instrument with the non-volatile target compound. restek.com The GC separation is typically achieved on a low-polarity capillary column, and the mass spectrometer is used to identify the separated compounds based on their mass spectra, which are compared against a spectral library. This allows for the confident identification of even trace-level volatile impurities. nih.gov

Table 4: Typical Headspace GC-MS Conditions for Volatile Impurity Profiling

ParameterCondition
Headspace Conditions
Vial Equilibration Temp.80°C
Equilibration Time20 min
GC Conditions
ColumnHP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Oven Program40°C (5 min), ramp to 250°C at 10°C/min
MS Conditions
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-400 amu
ModeFull Scan

Spectrophotometric and Electrochemical Detection Methods

The unique structural features of this compound, namely the brominated furan ring and the phenyl group, suggest that it would be amenable to detection by spectrophotometric and electrochemical techniques. While specific studies on this exact molecule are not prevalent in publicly available literature, the principles of these methods can be applied based on the analysis of similar chemical structures.

Spectrophotometric Methods:

UV-Visible spectrophotometry is a widely used technique for the quantification of compounds containing chromophores. The furan ring, the amide group, and the phenyl ring in the target compound are all expected to absorb ultraviolet radiation. The presence of the bromine atom on the furan ring may lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted furan-2-carboxamide.

For related furan-containing compounds, the λmax is often observed in the range of 250-300 nm. The molar absorptivity (ε), a measure of how strongly the compound absorbs light, would need to be determined experimentally to establish a quantitative method. A hypothetical UV-Vis spectrophotometric method for this compound could involve the parameters outlined in the table below.

ParameterHypothetical Value/Condition
SolventMethanol or Acetonitrile
Wavelength of Maximum Absorption (λmax)~275 nm (Estimated)
Linearity RangeTo be determined (e.g., 1-20 µg/mL)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Electrochemical Methods:

Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could offer a sensitive and selective alternative for the detection of this compound. The electroactivity of the molecule would likely stem from the oxidation of the furan ring or the reduction of the carbon-bromine bond.

The oxidation potential would provide information about the ease of removing electrons from the molecule, while the reduction potential would indicate the ease of adding electrons. These potentials are specific to the molecule's structure and can be used for both qualitative and quantitative analysis. A proposed electrochemical detection setup might include the following components.

ParameterTypical Setup/Condition
Working ElectrodeGlassy Carbon Electrode or Boron-Doped Diamond Electrode
Reference ElectrodeAg/AgCl or Saturated Calomel Electrode (SCE)
Counter ElectrodePlatinum Wire
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile
Potential RangeTo be determined (e.g., -2.0 V to +2.0 V vs. SCE)

Stability Studies under Varied Experimental Conditions

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.

While specific degradation pathways for this compound have not been documented, furan rings are known to be susceptible to acidic hydrolysis, which can lead to ring-opening. The amide bond may also be liable to hydrolysis under both acidic and basic conditions. The bromo-substituent could potentially be displaced under certain nucleophilic conditions or be involved in photolytic degradation.

A comprehensive stability study would involve analyzing the compound after exposure to various stress conditions and quantifying the remaining parent compound as well as identifying any major degradation products. The results of such a study are critical for determining appropriate storage and handling conditions.

The following table outlines a typical set of conditions for a forced degradation study.

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl at 60 °CAmide hydrolysis, Furan ring opening
Basic Hydrolysis0.1 M NaOH at 60 °CAmide hydrolysis
Oxidative Degradation3% H2O2 at room temperatureOxidation of the furan ring or other susceptible moieties
Thermal DegradationDry heat at 80 °CGeneral decomposition
Photolytic DegradationExposure to UV light (e.g., 254 nm)Photodegradation, potential C-Br bond cleavage

The development and validation of these analytical methodologies are fundamental for ensuring the quality, and consistency of this compound in research and potential future applications.

Q & A

What synthetic strategies optimize the yield and purity of 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with brominated furan derivatives and functionalized phenylbutan-2-yl amines. Key parameters include:

  • Temperature control : Reactions often proceed optimally at 60–80°C to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency between the furan carbonyl and amine groups .
  • Catalysts : Lewis acids like ZnCl₂ or Pd-based catalysts may accelerate coupling reactions, improving yields by 15–20% .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol are standard for achieving >95% purity .

How can structural integrity and purity of this compound be validated post-synthesis?

Advanced spectroscopic and chromatographic techniques are essential:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons) and the tertiary amide bond (δ 165–170 ppm for carbonyl) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 335.02 [M+H]⁺) verifies molecular formula (C₁₅H₁₅BrN₂O₂) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5% .

What mechanisms underlie its reported biological activity in anticancer studies?

Preliminary studies suggest:

  • Enzyme inhibition : The bromine atom enhances binding to kinase domains (e.g., EGFR or Aurora kinases) via halogen bonding, with IC₅₀ values in the µM range .
  • Apoptosis induction : In vitro assays show caspase-3 activation in HeLa cells at 10 µM, correlating with DNA fragmentation observed via flow cytometry .
  • Structural analogs : Modifying the phenylbutan-2-yl group to include electron-withdrawing substituents (e.g., -NO₂) increases potency by 2–3× .

How do computational models predict its pharmacokinetic and toxicity profiles?

  • ADMET predictions :
    • Absorption : High Caco-2 permeability (logP ~3.2) suggests oral bioavailability .
    • Metabolism : CYP3A4-mediated oxidation of the furan ring is a major metabolic pathway, predicted via in silico tools like SwissADME .
    • Toxicity alerts : The bromine atom may pose hepatotoxicity risks, flagged by ProTox-II (LD₅₀ ~200 mg/kg in rodents) .
  • Molecular docking : Docking into the ATP-binding site of EGFR (PDB: 1M17) shows a binding energy of -9.2 kcal/mol, with key interactions at Lys721 and Thr830 .

What experimental designs address contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 5–50 µM across studies) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell passage numbers .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during assays .
  • Structural degradation : Monitor hydrolytic stability under physiological pH (t₁/₂ >24 hrs at pH 7.4 recommended) .

How does its reactivity compare to non-brominated analogs in medicinal chemistry applications?

  • Electrophilic substitution : Bromine enhances para-directing effects in Suzuki-Miyaura couplings, enabling selective functionalization .
  • Binding affinity : Brominated analogs show 5–10× higher affinity to aryl hydrocarbon receptors than non-halogenated derivatives, as shown by SPR (KD = 120 nM vs. 1.2 µM) .
  • Metabolic stability : Bromine reduces oxidative metabolism in liver microsomes (CLint = 12 mL/min/kg vs. 25 mL/min/kg for non-brominated analogs) .

What are the challenges in scaling up synthesis for preclinical trials?

  • Byproduct control : Optimize stoichiometry (amine:carbonyl ratio 1.2:1) to minimize unreacted intermediates .
  • Continuous flow systems : Microreactors reduce reaction time from 24 hrs (batch) to 2 hrs, achieving 85% yield .
  • Cost-effective bromination : Use NBS (N-bromosuccinimide) over Br₂ for safer handling and higher regioselectivity .

How can its stability under varying storage conditions be assessed?

  • Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C. Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic stability : Accelerated stability testing (40°C/75% RH for 4 weeks) confirms <5% degradation via HPLC .

What structural modifications enhance its selectivity for neurological targets?

  • Bioisosteric replacement : Replace the furan ring with thiophene to improve blood-brain barrier penetration (logP increases to 3.5) .
  • Hybrid analogs : Conjugation with piperazine (e.g., this compound-piperazine) enhances 5-HT₃ receptor affinity (Ki = 80 nM) .

How do spectroscopic techniques differentiate polymorphic forms?

  • PXRD : Distinct diffraction peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm Form I vs. Form II .
  • FT-IR : Polymorphs exhibit shifts in amide I band (1680–1700 cm⁻¹) due to hydrogen-bonding variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.